molecular formula C6H6FN B1304807 2-Fluoro-5-methylpyridine CAS No. 2369-19-9

2-Fluoro-5-methylpyridine

Cat. No. B1304807
CAS RN: 2369-19-9
M. Wt: 111.12 g/mol
InChI Key: AOSOZARHUJMBLZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylpyridine (2-FMP) is an organic compound with the molecular formula C6H5FNO. It is a derivative of pyridine, which is a heterocyclic aromatic organic compound. 2-FMP is a colorless liquid with a pungent odor and is soluble in organic solvents. It is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis.

Scientific Research Applications

Synthesis of Acetylcholine Release Enhancing Agents

2-Fluoro-4-methylpyridine, a close derivative of 2-Fluoro-5-methylpyridine, has been used in the synthesis of cognition enhancer drug candidates. In a study by Pesti et al. (2000), this compound was functionalized to create a novel alkylating agent, which was then used to synthesize a drug candidate that enhances acetylcholine release (Pesti, Huhn, Yin, Xing, Fortunak, & Earl, 2000).

Herbicidal Activity

2-Fluoro-5-pyridylmethylaminoacrylates, synthesized from this compound, have been studied for their herbicidal properties. Liu et al. (2005) synthesized a series of these compounds and found them to be effective herbicidal inhibitors of photosystem II electron transport, showing excellent activity against certain weeds in post-emergence treatment (Liu, Zhao, Wang, Li, Huang, & Li, 2005).

Vibrational Spectroscopy and Molecular Docking Studies

Selvakumari et al. (2022) conducted a comprehensive study on 2-Fluoro-4-iodo-5-methylpyridine, examining its geometrical optimization, intramolecular hydrogen bonding interactions, and various other properties using Density-functional theory. The study also included molecular docking to show the compound's potential as a drug (Selvakumari, Venkataraju, Muthu, Sangeetha, & Rajesh, 2022).

PET Imaging Applications

Kumata et al. (2015) developed a PET tracer, 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate, for imaging fatty acid amide hydrolase in the brain. This compound, which includes a fluoropyridine structure, demonstrated potential for visualizing enzymes in the brain via PET imaging (Kumata, Yui, Hatori, Maeda, Xie, Ogawa, Yamasaki, Nagai, Shimoda, Fujinaga, Kawamura, & Zhang, 2015).

Safety and Hazards

2-Fluoro-5-methylpyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and dust respirator, and handling in a well-ventilated place .

Mechanism of Action

Target of Action

2-Fluoro-5-methylpyridine is a fluorinated building block . It is primarily used in the synthesis of various organic compounds, serving as a key intermediate in chemical reactions .

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reactions in which it is involved. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions, a type of reaction that forms carbon-carbon bonds . In these reactions, this compound can act as an electrophile, reacting with organoboron reagents to form new carbon-carbon bonds .

Biochemical Pathways

As a synthetic intermediate, this compound is involved in various biochemical pathways depending on the final product being synthesized. For example, it can be used in the synthesis of fluorinated pyridines, which have potential use for the treatment of organophosphorus nerve-agent poisoning .

Pharmacokinetics

Like other small organic molecules, its bioavailability would likely be influenced by factors such as its lipophilicity, water solubility, and chemical stability .

Result of Action

The result of this compound’s action is the formation of new organic compounds through various chemical reactions. The specific molecular and cellular effects would depend on the nature of these compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of its reactions can be affected by factors such as temperature, pH, and the presence of catalysts . Additionally, safety data indicates that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled , suggesting that its handling and use require appropriate safety measures.

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-methylpyridine plays a significant role in biochemical reactions due to its electron-withdrawing fluorine atom, which influences its reactivity and interactions with biomolecules. This compound can interact with various enzymes, proteins, and other biomolecules, affecting their function and activity. For example, it has been used in the synthesis of p38α mitogen-activated protein kinase inhibitors, which are involved in modulating cellular processes such as inflammation and stress responses . The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and participate in hydrophobic interactions, which can alter the conformation and activity of the target proteins.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been used in the development of inhibitors for p38α mitogen-activated protein kinase, which plays a crucial role in regulating the release of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β . By inhibiting this kinase, this compound can modulate inflammatory responses and potentially provide therapeutic benefits for conditions such as rheumatoid arthritis and psoriasis. Additionally, this compound may affect cellular metabolism by interacting with metabolic enzymes and altering their activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules, leading to changes in their activity and function. For example, in the case of p38α mitogen-activated protein kinase inhibitors, this compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets . This inhibition can result in reduced production of pro-inflammatory cytokines and modulation of cellular stress responses. Additionally, the fluorine atom in this compound can enhance its binding affinity and specificity for target proteins through the formation of hydrogen bonds and hydrophobic interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, but its activity may decrease over time due to gradual degradation . Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, particularly in the context of enzyme inhibition and modulation of signaling pathways . The extent of these effects may vary depending on the specific experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. At lower doses, this compound may exhibit therapeutic effects by modulating enzyme activity and cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, such as skin and eye irritation, respiratory issues, and potential organ toxicity . It is essential to determine the appropriate dosage range for achieving the desired therapeutic effects while minimizing the risk of adverse effects in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The fluorine atom in this compound can influence its metabolic stability and the formation of metabolites. For example, it may undergo oxidation, reduction, or conjugation reactions catalyzed by enzymes such as cytochrome P450 . These metabolic processes can affect the overall bioavailability and activity of this compound, as well as its potential therapeutic and toxic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For example, the compound may be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cells, it can bind to intracellular proteins and be distributed to various organelles, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with target proteins and modulate their activity . The precise localization of this compound within cells can influence its overall efficacy and potential therapeutic applications.

properties

IUPAC Name

2-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSOZARHUJMBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379143
Record name 2-Fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2369-19-9
Record name 2-Fluoro-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2369-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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